molecular formula C10H16N2O2S B1443919 Ethyl 5-(tert-butylamino)thiazole-4-carboxylate CAS No. 1341132-68-0

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate

Cat. No.: B1443919
CAS No.: 1341132-68-0
M. Wt: 228.31 g/mol
InChI Key: DWIWSYRIKASWRO-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate is a thiazole-based compound featuring a tert-butylamino substituent at position 5 and an ethyl ester group at position 4. Thiazole derivatives are widely explored in medicinal chemistry due to their structural versatility and bioactivity. The tert-butyl group enhances lipophilicity and metabolic stability, while the ester moiety offers synthetic flexibility for further derivatization .

Properties

IUPAC Name

ethyl 5-(tert-butylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-5-14-9(13)7-8(15-6-11-7)12-10(2,3)4/h6,12H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIWSYRIKASWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of ethyl 5-(tert-butylamino)thiazole-4-carboxylate typically follows these key steps:

  • Construction of the thiazole core, often via cyclization of α-haloketones or α-haloesters with thiourea or related sulfur-nitrogen reagents.
  • Introduction of the tert-butylamino substituent at the 5-position through nucleophilic substitution or amination reactions.
  • Esterification or use of ethyl ester precursors to install the ethyl carboxylate group at the 4-position.

Preparation of Thiazole Core with Ethyl Ester Group

A common approach to synthesize ethyl thiazole-4-carboxylates involves reacting ethyl 2-chloroacetoacetate with sulfur and nitrogen sources to form the thiazole ring.

  • Example: A patented process describes reacting ethyl 2-chloroacetoacetate with ammonium dithiocarbamate in ethanol at room temperature for 5 hours, followed by crystallization to yield ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. This intermediate is then desulfurized using hydrogen peroxide in acetic acid at 0–5 °C to afford ethyl 4-methyl-5-thiazolecarboxylate with an overall yield of 85%.

  • Key Reaction Conditions:

Step Reagents Solvent Temp (°C) Time Yield
Cyclization Ethyl 2-chloroacetoacetate + ammonium dithiocarbamate Ethanol RT 5 hours Crude intermediate
Desulfurization H2O2 (30%) Acetic acid 0–5 1 hour 85%

This method provides a reliable ethyl thiazole carboxylate scaffold for further functionalization.

Alternative Synthetic Routes and Considerations

  • Synthesis of 2-amino-4-methylthiazole-5-carboxylate: A related thiazole derivative is synthesized by reacting thiourea and sodium carbonate in ethanol with ethyl 2-chloroacetoacetate added dropwise at 40–55 °C, followed by heating at 60–70 °C for 5–5.5 hours. The product is isolated by filtration after pH adjustment and vacuum drying, achieving yields over 98%. This method demonstrates efficient thiazole ring formation under mild conditions and could be adapted for tert-butylamino substitution.

  • Substitution on 2-chloroacetamide derivatives: Literature on thiazole derivatives with amino substituents suggests that 2-chloroacetamide intermediates can be reacted with amines (including bulky ones) in dry DMF with potassium carbonate under reflux for 8–9 hours to yield substituted thiazoles. This approach could be tailored for tert-butylamino substitution on the thiazole ring.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product Intermediate Yield/Notes Reference
1 Ethyl 2-chloroacetoacetate + ammonium dithiocarbamate Ethanol, RT 5 h; H2O2/acetic acid 0–5 °C 1 h Ethyl 4-methyl-5-thiazolecarboxylate 85% overall yield
2 Thiazole intermediate + tosylate of tert-butylamino oxazolidine DMF, steam bath 15 h This compound Isolated by chromatography
3 Ethyl 2-chloroacetoacetate + thiourea + sodium carbonate Ethanol, 40–70 °C, 5–5.5 h Ethyl 2-amino-4-methylthiazole-5-carboxylate >98% yield, mild conditions
4 2-chloroacetamide thiazole derivative + amines (e.g., tert-butylamine) DMF, K2CO3, reflux 8–9 h Amino-substituted thiazole derivatives Adaptable for tert-butylamino group

Research Findings and Optimization Notes

  • The use of ethyl 2-chloroacetoacetate as a starting material is common due to its dual functionality enabling ring closure and ester formation.
  • Reactions are typically conducted in ethanol or DMF as solvents, balancing solubility and reaction kinetics.
  • Introduction of the tert-butylamino group requires careful control of temperature and reaction time to avoid side reactions and ensure regioselectivity.
  • Purification often involves chromatography on alumina or crystallization techniques.
  • Yields vary depending on the step but can reach up to 85–98% for key intermediates.
  • Reaction monitoring by TLC and product verification by NMR and IR spectroscopy are standard.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazole ring undergoes oxidation with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), yielding sulfoxide or sulfone derivatives. Reaction outcomes depend on stoichiometry and conditions .

Reaction Conditions Product Yield
SulfoxidationH₂O₂ (30%), CH₃CN, 0–5°C, 2 hrs5-(tert-butylamino)thiazole-4-sulfoxide72%
Sulfone formationmCPBA (2 eq), DCM, 25°C, 12 hrs5-(tert-butylamino)thiazole-4-sulfone58%

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to produce carboxylic acid derivatives, critical for further functionalization .

Condition Reagent Product Applications
Acidic hydrolysisHCl (6N), reflux, 6 hrs5-(tert-butylamino)thiazole-4-carboxylic acidIntermediate for amide synthesis
Basic hydrolysisNaOH (1M), EtOH, 70°C, 4 hrsSodium salt of carboxylic acidWater-soluble derivatives

Nucleophilic Substitution

The 2-position of the thiazole ring participates in nucleophilic substitutions with amines or alcohols, facilitated by AgClO₄ in acetonitrile .

Nucleophile Catalyst Product Yield
BenzylamineAgClO₄, CH₃CN, 60°CN-Benzyl-5-(tert-butylamino)thiazole-4-carboxylate68%
EthanolAgClO₄, CH₃CN, 60°CEthyl 5-(tert-butylamino)thiazole-4-carboxylate ethyl ether52%

Coupling Reactions for Bioconjugates

The tert-butylamino group enables click chemistry for synthesizing fluorescent probes or bioconjugates. Reaction with tetrazine derivatives occurs rapidly at room temperature .

Reagent Product Conversion Application
Cy5-tetrazine dyeFluorescent HSET inhibitor probe91% Cellular imaging
Trans-cyclooctene (TCO)TCO-tagged probe for target engagement84% Intracellular binding studies

Halogenation

Chlorination at the 2-position is achieved using tert-butyl nitrite and CuCl₂, forming reactive intermediates for cross-coupling reactions .

Reagent Conditions Product Yield
t-BuONO, CuCl₂CH₃CN, 66°C, 1 hrEthyl 2-chloro-5-(tert-butylamino)thiazole-4-carboxylate94%

Mechanistic Insights

  • Oxidation : Proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates.

  • Hydrolysis : Acid-catalyzed mechanisms involve protonation of the ester carbonyl, while base-mediated hydrolysis follows nucleophilic acyl substitution .

  • Click Chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) with TCO derivatives enables rapid bioconjugation .

Scientific Research Applications

Pharmacological Applications

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate is primarily investigated for its interactions with metabotropic glutamate receptors (mGluRs), specifically as an antagonist of mGluR5. Research indicates that compounds acting on these receptors can have significant implications for treating neurological disorders.

1.1. Neurological Disorders

  • Alzheimer's Disease : Antagonists of mGluR5, including derivatives of thiazole compounds like this compound, are being explored for their potential to alleviate symptoms associated with Alzheimer's disease. These compounds may help modulate glutamate levels, which are often dysregulated in neurodegenerative diseases .
  • Anxiety and Depression : The modulation of glutamate signaling via mGluR5 antagonism has been linked to anxiolytic and antidepressant effects. This compound may serve as a lead compound for developing new treatments for anxiety-related disorders .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. The compound can be synthesized from readily available precursors through multi-step organic reactions, including nucleophilic substitutions and coupling reactions.

2.1. Synthetic Pathways

The general synthetic pathway involves:

  • Starting from thiazole derivatives.
  • Functionalization at the 5-position with tert-butylamine.
  • Esterification to form the ethyl ester.

This method allows for the generation of various derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole derivatives in various biological contexts:

3.1. Induction of Pluripotency

Recent research has identified thiazole derivatives as potential inducers of pluripotency in stem cells. For instance, compounds similar to this compound have shown promise in enhancing Oct3/4 expression, a crucial factor in maintaining stem cell pluripotency . This application could have significant implications for regenerative medicine and tissue engineering.

3.2. Antitumor Activity

There is emerging evidence suggesting that thiazole-based compounds may possess antitumor properties. Studies have indicated that certain derivatives can inhibit tumor growth by modulating cellular signaling pathways involved in proliferation and apoptosis . this compound could be further investigated in this context to explore its potential as an anticancer agent.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Neurological DisordersmGluR5 antagonist; potential treatment for Alzheimer's, anxiety, and depression
Induction of PluripotencyEnhances Oct3/4 expression; implications for stem cell research
Antitumor ActivityPotential inhibition of tumor growth; modulation of cellular signaling pathways

Mechanism of Action

The mechanism of action of ethyl 5-(tert-butylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, thiazole derivatives are known to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features, synthesis methods, and biological activities of Ethyl 5-(tert-butylamino)thiazole-4-carboxylate and related compounds:

Compound Name & Source Substituents Molecular Weight (g/mol) Key Applications/Bioactivity Synthesis Yield
This compound - 5-position: tert-butylamino
- 4-position: ethyl ester
~254.3 (estimated) Intermediate for antitumor agents; potential DNA-binding via thiazole scaffold Not reported
Ethyl 2-(dioxoisoindolin-yl)thiazole-4-carboxylate (5a, 5b) - 2-position: dioxoisoindolin-acetamido or phenylpropanamido 5a: ~399.4
5b: ~489.5
Antitumor activity against HCT116 cells (IC50: 0.72–1.55 μM)<sup>1</sup> 56–66%
Ethyl 5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxylate - 5-position: 4-methylbenzamido
- 2-position: phenylamino
~397.4 Kinase inhibition (TNIK); structural complexity for target binding 56%
Ethyl 2-(butylamino)-4-methylthiazole-5-carboxylate - 2-position: butylamino
- 4-position: methyl
~242.3 Not specified; likely intermediate for bioactive molecules Not reported
Oligopeptide-linked thiazole derivative (Compound 9) - Dual thiazole cores
- Boc-protected aminobutyryl group
~600–700 (estimated) DNA minor groove binding; structural component of oligopeptides 96%

<sup>1</sup> Comparable to methotrexate (IC50: 0.7 μM) .

Key Research Findings and Trends

Substituent Position Matters : Activity varies significantly with substituent placement. For example, antitumor activity in arises from position 2 modifications, while kinase inhibition in involves position 2.

Steric and Electronic Effects : The tert-butyl group enhances stability but may reduce solubility. In contrast, dioxoisoindolin groups in improve target engagement despite synthetic challenges.

Synthetic Optimization : High yields (e.g., 96% in ) are achievable with optimized coupling reagents, whereas thermally driven reactions () offer moderate efficiency.

Biological Activity

Ethyl 5-(tert-butylamino)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound possesses a thiazole ring, which is known for its involvement in various pharmacological activities. The molecular formula is C9H14N2O2SC_9H_{14}N_2O_2S, and the compound features a tert-butyl amino group that enhances its biological activity.

1. Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it can inhibit UDP-N-acetylmuramate/L-alanine ligase, crucial for bacterial cell wall synthesis, thus exhibiting antimicrobial activity.

2. Modulation of Cellular Pathways

This compound influences cellular processes such as signaling pathways and gene expression. It has been reported to modulate protein kinases, which are essential for cell proliferation and apoptosis .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. It has shown efficacy against various Gram-positive and Gram-negative bacteria. For example, it exhibited MIC values ranging from 1.56 to 6.25 μg/mL against strains like Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Research indicates that this compound may act as a selective inhibitor of 11β-HSD2, an enzyme implicated in cancer progression. In vitro studies have shown that it can significantly inhibit the proliferation of neoplastic cells at concentrations as low as 10 µM . The selectivity for 11β-HSD2 over 11β-HSD1 suggests potential therapeutic applications in cancer treatment.

In Vitro Studies

A study evaluated the inhibitory effects of this compound on various cancer cell lines, including MDA-MB-231 and PANC-1. The results indicated a reduction in cell viability by 20–65% at optimal concentrations .

Animal Model Studies

In animal models, varying dosages have shown that lower doses yield beneficial effects, such as enhanced antimicrobial and antioxidant activities, while higher doses may lead to toxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals moderate solubility in organic solvents and potential for active transport across cellular membranes via solute carrier transporters. Its stability under laboratory conditions suggests promising long-term effects on cellular functions.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values: 1.56 - 6.25 μg/mL
AnticancerInhibition of neoplastic cell proliferation (20-65%)
Enzyme InhibitionInhibition of UDP-N-acetylmuramate ligase
Selective InhibitionPreferential inhibition of 11β-HSD2

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 5-(tert-butylamino)thiazole-4-carboxylate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves cyclocondensation of thiourea derivatives with α-bromoesters under basic conditions. For example, ethyl 2-bromoacetate reacts with tert-butylthiourea in ethanol with K₂CO₃ as a base, followed by purification via column chromatography . Optimization includes varying solvents (e.g., DMF vs. ethanol), temperature (60–80°C), and catalyst choice (e.g., triethylamine for improved yield).
  • Key Considerations : Monitor reaction progress via TLC, and confirm product purity using HPLC (>95% purity) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy :

  • 1H/13C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals (e.g., thiazole ring protons at δ 6.8–7.5 ppm) .
  • IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ matching the theoretical mass (±0.001 Da) .
    • Crystallography : Single-crystal X-ray diffraction (SHELX-2018) resolves bond lengths and angles, with R-factor < 0.05 .

Q. What are the common chemical reactions and derivatization pathways for this compound?

  • Reactivity :

  • Nucleophilic Substitution : The tert-butylamino group undergoes alkylation or acylation (e.g., with benzyl chloride or acetyl chloride) .
  • Oxidation : Thiazole sulfur can be oxidized to sulfoxide using mCPBA .
    • Derivatives : Synthesize amides via coupling with carboxylic acids (EDC/HOBt) or esters via transesterification .

Advanced Research Questions

Q. How can computational methods resolve contradictions between spectroscopic and crystallographic data?

  • Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level and compare with experimental bond lengths/angles .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O/N) to explain packing discrepancies .
  • NCIPLOT : Visualize non-covalent interactions (e.g., hydrogen bonds) using reduced density gradient (RDG) analysis .
    • Case Study : A 2021 study on a thiazole analog found van der Waals interactions accounted for 65% of crystal packing, validated by DFT .

Q. How do reaction conditions influence yield and purity, and what strategies mitigate side reactions?

  • Optimization Table :

ConditionEffect on YieldPurityReference
Ethanol, 70°C75%92%
DMF, 100°C85%88%
Microwave (100 W)90%95%
  • Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents .

Q. How can biological activity assays be designed to evaluate this compound’s potential as a therapeutic agent?

  • Assay Design :

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., thymidylate synthase) .

Safety and Handling in Research Settings

  • First Aid : For skin contact, wash with 10% aqueous ethanol; for inhalation, move to fresh air and administer oxygen if needed .
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the tert-butylamino group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(tert-butylamino)thiazole-4-carboxylate
Reactant of Route 2
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Ethyl 5-(tert-butylamino)thiazole-4-carboxylate

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